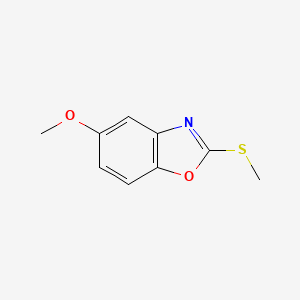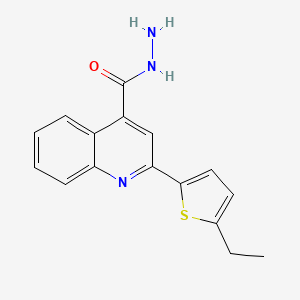
5-Methoxy-2-(methylthio)-1,3-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 5-Methoxy-2-(methylthio)-1,3-benzoxazole, is a derivative of benzoxazole, which is a heterocyclic compound with oxygen and nitrogen atoms in the ring structure. Benzoxazole derivatives are known for their diverse biological activities and applications in various fields, including material science and pharmaceuticals. Although the specific compound is not directly studied in the provided papers, related benzoxazole derivatives have been synthesized and evaluated for their properties and potential applications.
Synthesis Analysis
The synthesis of benzoxazole derivatives often involves cyclization reactions and the introduction of various functional groups to the core structure. For instance, the synthesis of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole involves a two-step procedure starting from 2-(pentafluorophenyl)benzazoles . Similarly, regioselective preparation of 5-amino- and 6-amino-1,3-benzoxazole-4,7-diones is achieved from symmetrical diaminophenol and aminoresorcinol . These methods could potentially be adapted for the synthesis of 5-Methoxy-2-(methylthio)-1,3-benzoxazole by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzoxazole derivatives is often characterized using techniques such as X-ray diffraction, FT-IR spectroscopy, and NMR spectroscopy. For example, the crystal structure of a related compound, methyl-2-(5-(4-methoxybenzylidene)-2,4-dioxotetrahydrothiazole-3-yl)propionate, was confirmed by X-ray analysis . Theoretical calculations using methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are also employed to predict structural parameters and vibrational frequencies . These techniques would be relevant for analyzing the molecular structure of 5-Methoxy-2-(methylthio)-1,3-benzoxazole.
Chemical Reactions Analysis
Benzoxazole derivatives can undergo various chemical reactions, including interactions with amines, metalation, and reactions with electrophiles. For instance, 2-(2-oxopropylthio)benzoxazoles react with primary amines to afford 2-(2-hydroxyphenylimino)-4-methylthiazoles . Additionally, 1-(benzyloxy)-1,2,3-triazole undergoes directed lithiation and subsequent reaction with electrophiles to introduce different substituents . These reactions highlight the chemical versatility of benzoxazole derivatives and suggest potential pathways for further functionalization of 5-Methoxy-2-(methylthio)-1,3-benzoxazole.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives are influenced by their molecular structure and substituents. For example, the presence of a methoxy group can affect the compound's solubility, acidity, and reactivity. The high acidity of the fluorophenol moiety in certain benzoxazole derivatives makes them sensitive to pH changes and suitable for use as fluorescent probes . The antiproliferative and antimicrobial activities of these compounds are also significant, as demonstrated by their effects on various cancer cell lines and microorganisms . These properties are important for understanding the potential applications of 5-Methoxy-2-(methylthio)-1,3-benzoxazole in biological systems.
Wissenschaftliche Forschungsanwendungen
Fluorescent Nanomaterials Synthesis
The derivative of benzoxazole, including those with methoxy and methylthio substituents, has been explored for its potential in synthesizing highly fluorescent nanofibers and microcrystals. Through a solvent-exchange method, it was demonstrated that minor chemical modifications can significantly affect the particle formation type, leading to either nanofibers or microcrystals. These compounds exhibit strong blue light emission in solid state, with photoluminescence quantum yields reaching up to 38%. The spectroscopic properties and molecular arrangement suggest these derivatives are promising candidates for applications in fluorescent nanomaterials, especially in aqueous and biological media (Ghodbane et al., 2012).
Antimicrobial Activities
Several studies have explored the antimicrobial potential of benzoxazole derivatives. Novel 1,2,4-triazole derivatives, including benzoxazole compounds, were synthesized and showed good to moderate activities against various microorganisms. These findings underscore the versatility of benzoxazole derivatives in developing new antimicrobial agents with potential for treating bacterial infections (Bektaş et al., 2007).
Anticancer Properties
Benzoxazole derivatives have been investigated for their anticancer properties. Certain compounds were identified with significant in vitro antiproliferative activity against human cancer cell lines, including lung cancer cells. These compounds induce apoptotic cell death by generating reactive oxygen species and promoting autophagy, revealing a potential therapeutic strategy against cancer (Hsieh et al., 2017).
Cholinesterase Inhibition and Antioxidant Activity
Recent research on benzoxazole and naphthoxazole analogs has demonstrated their potency as cholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. Additionally, some of these compounds have shown significant antioxidant properties, further highlighting their potential in medical applications (Skrzypek et al., 2022).
Wirkmechanismus
Safety and Hazards
The safety data sheet for “5-Methoxy-2-(methylthio)-1,3-benzoxazole” advises against food, drug, pesticide or biocidal product use . In case of accidental release, it is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
5-methoxy-2-methylsulfanyl-1,3-benzoxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-11-6-3-4-8-7(5-6)10-9(12-8)13-2/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSWJOYWWDMCCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=N2)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-(methylthio)-1,3-benzoxazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-allyl-5-[3-(4-chloro-2-methylphenoxy)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326633.png)
![5-[(2,5-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1326634.png)
![4-allyl-5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326636.png)
![4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326637.png)
![4-allyl-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326638.png)
![4-ethyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1326640.png)
![2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1326645.png)